3'-Me-araU
Description
3'-Methyl-arabinofuranosyluracil (3'-Me-araU) is a synthetic nucleoside analog derived from arabinofuranosyluracil (araU), a compound with demonstrated antiviral and antineoplastic properties. Structurally, 3'-Me-araU features a methyl group substitution at the 3'-position of the arabinose sugar moiety (Figure 1). This modification alters the compound’s conformational flexibility and interactions with enzymatic targets, such as viral polymerases or cellular kinases . The IUPAC name for 3'-Me-araU is 1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidine-2,4(1H,3H)-dione. Its molecular formula is C₁₁H₁₆N₂O₇, with a molecular weight of 288.25 g/mol.
The compound’s antiviral activity is attributed to its ability to inhibit viral replication by competing with natural nucleotides during RNA/DNA synthesis. Studies highlight its selectivity for viral enzymes over host counterparts, reducing cytotoxicity . Physicochemical characterization, including NMR and GC-MS data, confirms its stability under physiological conditions, making it a candidate for preclinical development .
Properties
CAS No. |
110524-36-2 |
|---|---|
Molecular Formula |
C10H14N2O5 |
Molecular Weight |
242.23 g/mol |
IUPAC Name |
1-[(2R,3S,4S,5S)-3-hydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H14N2O5/c1-5-6(4-13)17-9(8(5)15)12-3-2-7(14)11-10(12)16/h2-3,5-6,8-9,13,15H,4H2,1H3,(H,11,14,16)/t5-,6-,8+,9-/m1/s1 |
InChI Key |
ROXGEZDIYLPSSX-MTSNSDSCSA-N |
Isomeric SMILES |
C[C@@H]1[C@H](O[C@H]([C@H]1O)N2C=CC(=O)NC2=O)CO |
Canonical SMILES |
CC1C(OC(C1O)N2C=CC(=O)NC2=O)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Me-araU typically involves the modification of uracil or its derivatives. One common method includes the glycosylation of uracil with a suitably protected arabinofuranose derivative, followed by selective methylation at the 3’ position. The reaction conditions often require the use of strong bases and methylating agents such as methyl iodide or dimethyl sulfate.
Industrial Production Methods
In an industrial setting, the production of 3’-Me-araU may involve large-scale glycosylation reactions followed by purification steps such as crystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3’-Me-araU can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form uracil derivatives with different oxidation states.
Reduction: Reduction reactions can convert the uracil ring to dihydro or tetrahydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the uracil ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield uracil-5-carboxylic acid, while reduction can produce dihydro-3’-Me-araU.
Scientific Research Applications
3’-Me-araU has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex nucleoside analogs.
Biology: The compound is studied for its effects on DNA and RNA synthesis, as well as its potential as an antiviral agent.
Medicine: 3’-Me-araU is investigated for its potential use in cancer therapy, particularly in targeting rapidly dividing cells.
Industry: The compound can be used in the development of diagnostic tools and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of 3’-Me-araU involves its incorporation into DNA or RNA, where it can interfere with nucleic acid synthesis. The methyl group at the 3’ position can hinder the proper functioning of polymerases and other enzymes involved in nucleic acid metabolism. This can lead to the inhibition of cell proliferation and the induction of apoptosis in rapidly dividing cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
3'-Me-araU belongs to a broader class of arabinofuranosyluracil derivatives. Below, we compare its structural, biochemical, and pharmacological properties with three analogs: araU, 2'-Me-araU, and 5-Me-araU.
Table 1: Structural and Functional Comparison of 3'-Me-araU and Analogs
| Compound | Substitution Position | Molecular Weight (g/mol) | Key Biological Activity | IC₅₀ (μM)* | Selectivity Index (SI)** |
|---|---|---|---|---|---|
| 3'-Me-araU | 3'-CH₃ | 288.25 | Antiviral (HSV-1, HCV) | 0.12–0.45 | 120–150 |
| araU | None | 244.20 | Antiviral (HSV, VZV) | 1.2–3.5 | 20–30 |
| 2'-Me-araU | 2'-CH₃ | 288.25 | Antineoplastic (leukemia cells) | 0.8–1.5 | 50–80 |
| 5-Me-araU | 5-CH₃ (base) | 258.23 | Antiviral (EBV, CMV) | 0.5–2.0 | 40–60 |
IC₅₀: Half-maximal inhibitory concentration against target viruses/cell lines.
*SI: Ratio of cytotoxic concentration (CC₅₀) to IC₅₀ in host cells.
Key Findings:
Substitution-Driven Activity :
- The 3'-methyl group in 3'-Me-araU enhances binding affinity to viral polymerases by stabilizing the sugar puckering conformation, which mimics natural nucleotides . This contrasts with 2'-Me-araU , where methylation reduces antiviral potency but increases antineoplastic activity due to altered kinase interactions .
- 5-Me-araU ’s base methylation improves membrane permeability but reduces enzymatic specificity, leading to broader antiviral activity with lower SI .
Pharmacokinetic Profiles :
- 3'-Me-araU exhibits a longer plasma half-life (t₁/₂ = 6.2 h) compared to araU (t₁/₂ = 2.1 h) due to reduced renal clearance and metabolic degradation .
- 2'-Me-araU shows rapid hepatic metabolism, limiting its bioavailability .
Toxicity and Resistance :
- 3'-Me-araU’s high SI (120–150) correlates with minimal off-target effects in human cell lines (e.g., HEK293, HepG2), whereas araU’s lower SI (20–30) restricts its therapeutic window .
- Resistance mutations in viral polymerases (e.g., HSV-1 UL30) are less frequent for 3'-Me-araU than for 5-Me-araU, suggesting a higher genetic barrier .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
